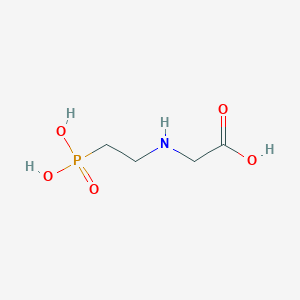
N-(2-Phosphonoethyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phosphonoethyl)glycine is a chemical compound known for its significant role in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-Phosphonoethyl)glycine can be synthesized through several methods. One common method involves the reaction of glycine with formaldehyde and phosphorous acid under acidic conditions. Another method includes the oxidation of N-(phosphonomethyl)iminodiacetic acid (PhIDAA) using oxidants and catalysts .
Industrial Production Methods
Industrial production of this compound often involves the use of glycine as a starting material. The process includes the reaction of glycine with formaldehyde and phosphorous acid, followed by purification steps to obtain the desired product . This method is preferred due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Phosphonoethyl)glycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-(phosphonomethyl)glycine .
Aplicaciones Científicas De Investigación
N-(2-Phosphonoethyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has been studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research has explored its potential therapeutic uses, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of herbicides and other agrochemical products.
Mecanismo De Acción
The mechanism of action of N-(2-Phosphonoethyl)glycine involves its interaction with specific molecular targets. It acts by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP), which is essential for the biosynthesis of aromatic amino acids in plants. This inhibition disrupts the production of these amino acids, leading to the herbicidal effects of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-Phosphonoethyl)glycine include:
N-(Phosphonomethyl)glycine:
N-palmitoylglycine:
Uniqueness
This compound is unique due to its specific interaction with the EPSP enzyme, making it highly effective as a herbicide. Its chemical structure also allows for various modifications, enhancing its versatility in different applications .
Propiedades
Número CAS |
71460-01-0 |
|---|---|
Fórmula molecular |
C4H10NO5P |
Peso molecular |
183.10 g/mol |
Nombre IUPAC |
2-(2-phosphonoethylamino)acetic acid |
InChI |
InChI=1S/C4H10NO5P/c6-4(7)3-5-1-2-11(8,9)10/h5H,1-3H2,(H,6,7)(H2,8,9,10) |
Clave InChI |
XNXADQRVRLZXAD-UHFFFAOYSA-N |
SMILES canónico |
C(CP(=O)(O)O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14456333.png)
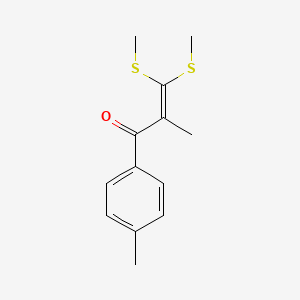

![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)


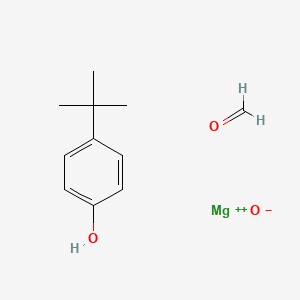
![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)
![1-[(5-Methyl-2-nitrophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14456390.png)
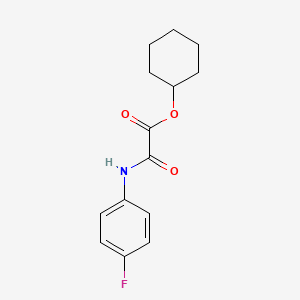
![N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide](/img/structure/B14456409.png)
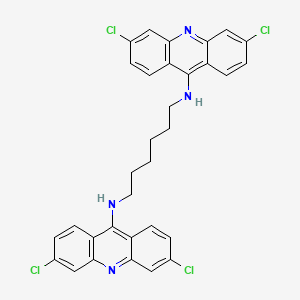
![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)
